

Interpreting unexpected results with "Elacestrant S enantiomer dihydrochloride"

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Compound of Interest

Compound Name: *Elacestrant S enantiomer
dihydrochloride*

Cat. No.: *B2734308*

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Technical Support Center: Elacestrant S Enantiomer Dihydrochloride

This technical support center provides troubleshooting guidance for researchers encountering unexpected results during experiments with **Elacestrant S enantiomer dihydrochloride**. Given that this is the low-activity enantiomer of elacestrant, it is often used as a negative control. The following FAQs address common discrepancies and provide systematic approaches to resolving them.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing significant degradation of Estrogen Receptor alpha (ER α) with the S-enantiomer?

Expected Outcome: **Elacestrant S enantiomer dihydrochloride** is expected to have very low activity. Therefore, it should not induce significant degradation of ER α , especially when compared to the active elacestrant compound.

Troubleshooting Guide:

Potential Cause	Recommended Action
Compound Identity/Purity	Verify the identity and purity of the compound using analytical methods like HPLC or mass spectrometry. Ensure there is no contamination with the active elacestrant enantiomer.
Compound Stability/Storage	Improper storage may lead to degradation into active compounds. Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions for each experiment. ^[1]
Experimental Artifact	High concentrations of any compound can sometimes lead to non-specific effects. Perform a dose-response curve to see if the effect is concentration-dependent. Include a vehicle-only control and a known inactive compound control.
Cell Line Issues	Ensure the cell line has not been contaminated or misidentified. Perform cell line authentication. Passage number can also affect cellular responses.

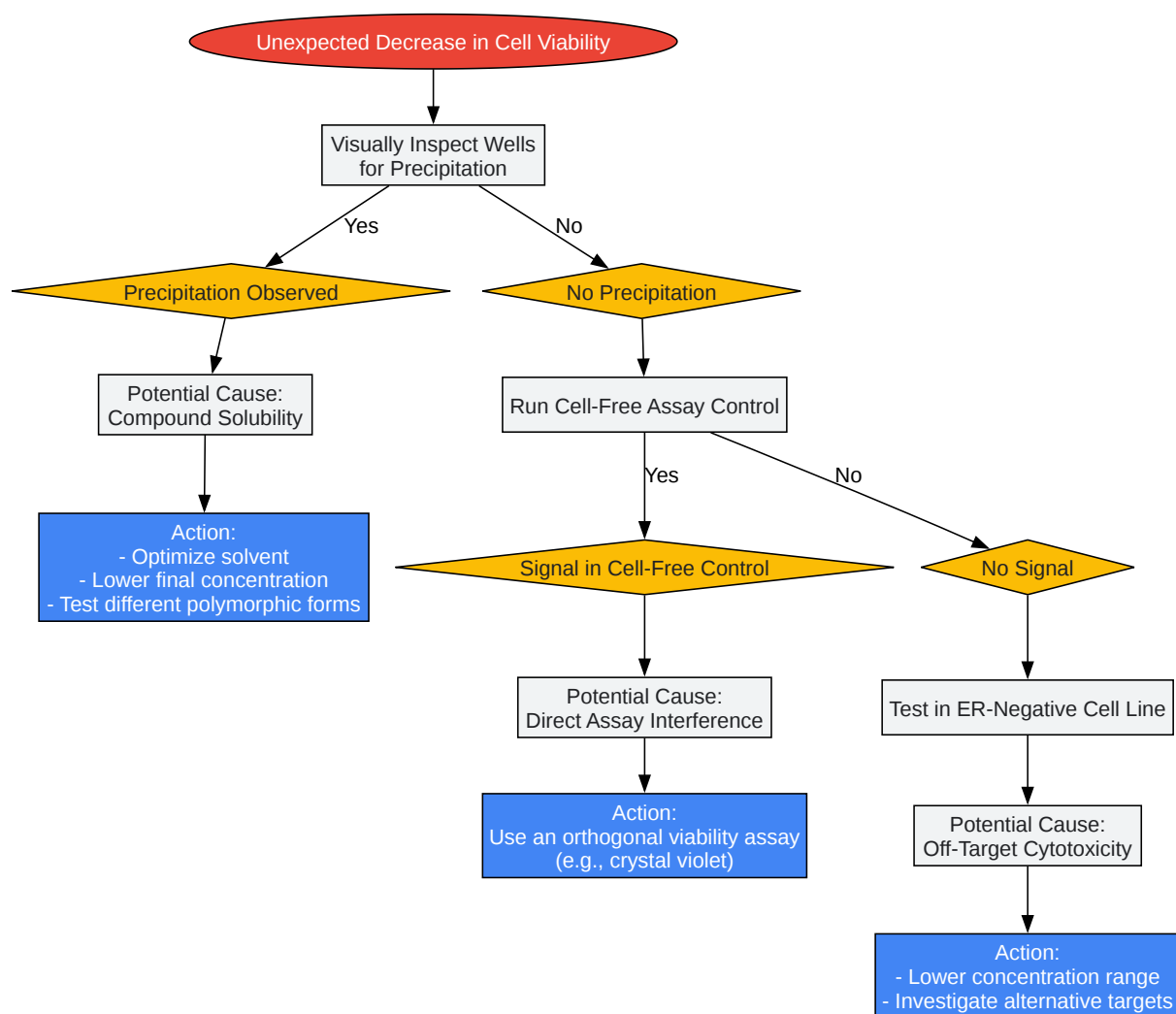
Question 2: My cell viability assay (e.g., MTT, CellTiter-Glo) shows a marked decrease in viability, suggesting cytotoxic effects of the S-enantiomer. Is this expected?

Expected Outcome: As a low-activity enantiomer, **Elacestrant S enantiomer dihydrochloride** should not significantly impact the viability of ER-positive breast cancer cell lines at concentrations where the active elacestrant shows potent anti-proliferative effects.

Troubleshooting Guide:

Potential Cause	Recommended Action
Compound Solubility Issues	Elacestrant dihydrochloride has low solubility at neutral pH (~0.01 mg/mL at pH 6.8).[2] Poor solubility can lead to compound precipitation, which may appear as a cytotoxic effect in colorimetric or luminescent assays. Visually inspect wells for precipitation. To improve solubility, consider preparing stock solutions in an appropriate solvent and ensuring the final concentration in media does not lead to precipitation.[1]
Polymorphism	Elacestrant dihydrochloride can exist in different polymorphic forms with varying stability and solubility.[3][4] Ensure you are using a stable, anhydrous form (Form 1) and control for humidity during handling to prevent conversion to a less stable hydrate form.[4]
Off-Target Effects	At high concentrations, the compound may exhibit off-target effects unrelated to ER α . The active elacestrant has shown affinity for cannabinoid receptor CB1 and adrenergic receptor ADRA2A at micromolar concentrations. [2] It is plausible the S-enantiomer could have its own off-target profile. Perform a dose-response analysis and compare results in ER-negative cell lines to assess for off-target toxicity.
Assay Interference	The compound may directly interfere with the assay reagents (e.g., reducing the MTT reagent non-enzymatically). Run a cell-free control by adding the compound to media with the assay reagent to check for direct chemical reactions.

Below is a troubleshooting workflow for unexpected cell viability results.



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Troubleshooting workflow for unexpected cell viability data.

Quantitative Data Summary

The following tables summarize key quantitative data for the active compound, elacestrant. The S-enantiomer is expected to be significantly less potent.

Table 1: In Vitro Activity of Elacestrant

Parameter	Cell Line	Value	Conditions
EC ₅₀ (ER α Degradation)	MCF-7	0.6 nM	48-hour treatment[2]
IC ₅₀ (ER α Binding)	ER α	48 nM	Displacing PolarScreen Fluormone ES2 ligand[5]
IC ₅₀ (ER β Binding)	ER β	870 nM	Displacing PolarScreen Fluormone ES2 ligand[5]
EC ₅₀ (Anti-proliferation)	MCF-7	4 pM	Estradiol-stimulated cells[5]

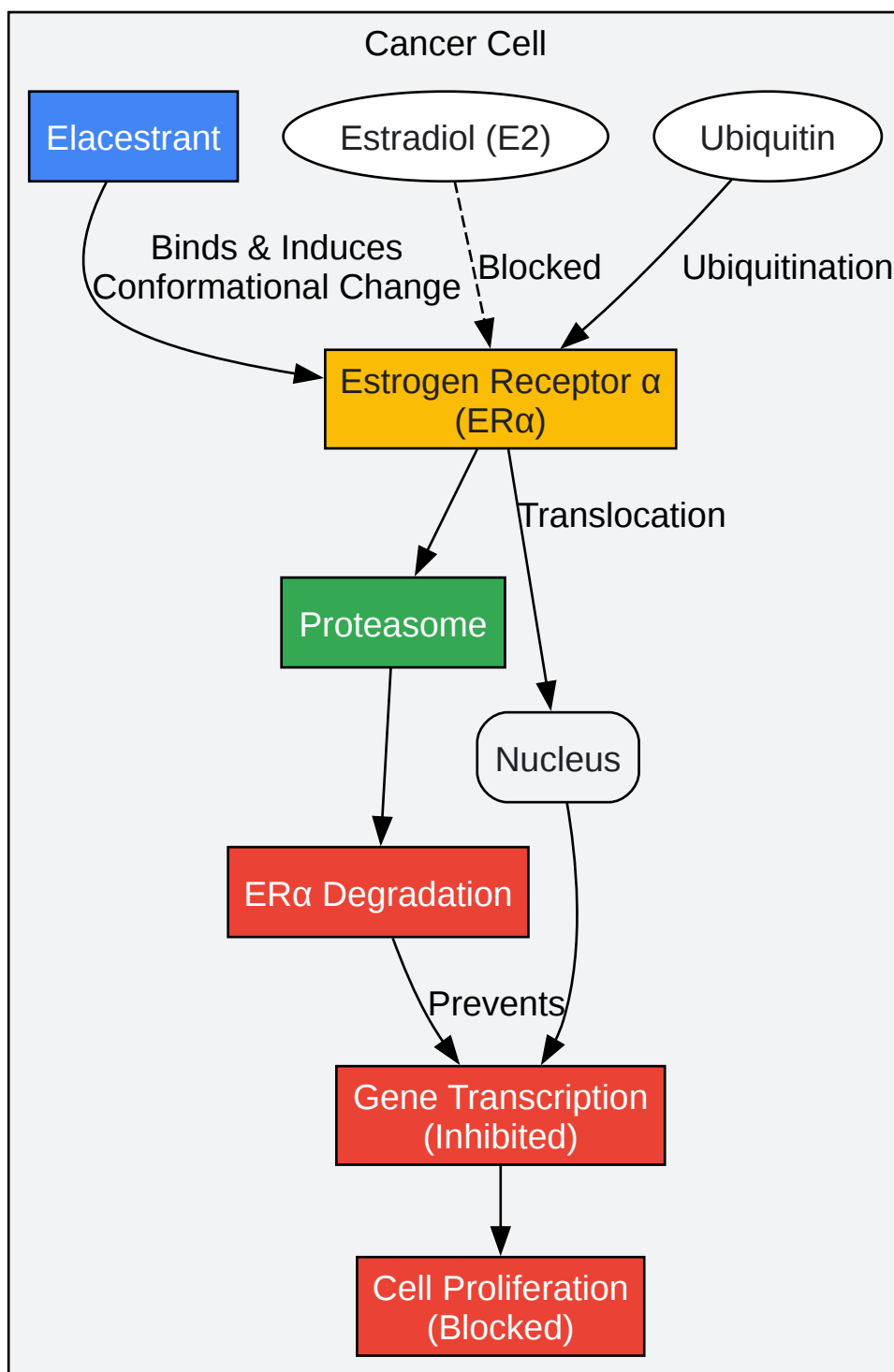
Table 2: Pharmacokinetic Properties of Elacestrant in Humans

Parameter	Value
Oral Bioavailability	~10%[2][6]
Time to Max. Concentration (T _{max})	1.6 - 3.3 hours[2][6]
Elimination Half-life (t _{1/2})	30 - 50 hours[6][7]
Apparent Volume of Distribution	5800 L[7]
Plasma Protein Binding	>99%[7]
Metabolism	Primarily CYP3A4; minor roles for CYP2A6 and CYP2C9[7]

Signaling Pathways and Workflows

The diagrams below illustrate the mechanism of action for a Selective Estrogen Receptor Degradator (SERD) like elacestrant and a typical experimental workflow.

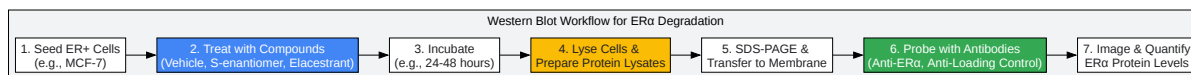
Mechanism of Action of Elacestrant



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Mechanism of action for a SERD like elacestrant.

Experimental Workflow: ER α Degradation Assay



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